molecular formula C24H22ClN3O3S B2971349 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide CAS No. 902556-58-5

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide

Cat. No.: B2971349
CAS No.: 902556-58-5
M. Wt: 467.97
InChI Key: ZNNYBBRTWUTOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothieno-pyrimidine derivative characterized by a fused bicyclic core structure with a 3-chlorophenyl substituent at position 3 and an N-cyclohexylacetamide side chain. Its molecular framework combines a thienopyrimidine scaffold with a chlorinated aromatic ring, which is often associated with enhanced metabolic stability and receptor-binding affinity in pharmaceutical chemistry .

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O3S/c25-15-7-6-10-17(13-15)28-23(30)22-21(18-11-4-5-12-19(18)32-22)27(24(28)31)14-20(29)26-16-8-2-1-3-9-16/h4-7,10-13,16H,1-3,8-9,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNYBBRTWUTOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene derivatives and suitable catalysts.

    Acylation: The final step involves the acylation of the intermediate compound with N-cyclohexylacetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Chlorobenzene derivatives with catalysts like palladium on carbon (Pd/C).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

Compound A : 2-[3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide (CAS 923192-85-2)

  • Core Structure: Pyrido[3,2-d]pyrimidine (nitrogen-containing bicyclic system) instead of benzothieno-pyrimidine.
  • Substituents : 4-Chlorobenzyl at position 3 and 2,5-dimethoxyphenylacetamide.
  • The 2,5-dimethoxyphenyl group introduces steric bulk compared to the cyclohexyl group in the target compound, which may affect solubility .

Compound B: 2-[3-(4-Chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide (CAS 899784-47-5)

  • Core Structure: Hexahydro-benzothieno-pyrimidine (saturated bicyclic system).
  • Substituents : 4-Chlorophenyl at position 3 and 2,5-dimethoxyphenylacetamide.
  • Key Differences: Saturation of the benzothieno ring increases conformational rigidity and may enhance metabolic stability by reducing oxidative degradation pathways. However, this could also diminish π-π stacking interactions critical for target binding .

Pharmacological and Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight ~485.9 g/mol ~521.0 g/mol ~543.0 g/mol
LogP (Predicted) 3.8 (moderate lipophilicity) 4.2 (higher lipophilicity) 3.5 (reduced lipophilicity)
Solubility (aq.) Low (cyclohexyl group) Very low (dimethoxyphenyl) Moderate (saturated core)
Metabolic Stability High (chlorophenyl) Moderate (benzyl group) High (saturated core)

Notes:

  • The target compound’s cyclohexyl group balances lipophilicity and solubility better than Compound A’s dimethoxyphenyl group, which is highly hydrophobic .
  • Compound B’s hexahydro core likely reduces enzymatic degradation but may limit target engagement due to steric constraints .

Biological Activity

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

  • Antitumor Activity : Studies have shown that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of chlorophenyl compounds have been found to inhibit tumor growth in vivo and in vitro by inducing apoptosis in cancer cells .
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, potentially reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases .

Biological Activity Data

A summary of biological activities reported for similar compounds is presented in the following table:

Activity Type Description Reference
AntitumorInhibits tumor growth in various cancer models
AntioxidantScavenges free radicals, reducing oxidative stress
AntibacterialExhibits moderate activity against Gram-negative bacteria
CytotoxicityNon-cytotoxic to normal cells at therapeutic doses

Case Studies

  • Antitumor Efficacy : A study involving the administration of similar benzothieno-pyrimidine derivatives showed a marked reduction in tumor size in mice models implanted with Lewis lung carcinoma. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation .
  • Antioxidant Activity Assessment : In vitro assays demonstrated that the compound significantly reduced DPPH radical levels, indicating strong antioxidant potential. The percentage inhibition was calculated using standard methods and compared against known antioxidants .
  • Antibacterial Studies : The compound exhibited moderate antibacterial activity against Escherichia coli and Pseudomonas aeruginosa at concentrations around 12.5 μg/mL, showcasing its potential use as an antimicrobial agent .

Q & A

Q. What are the established synthetic routes for this compound, and what catalysts or conditions optimize yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzothieno[3,2-d]pyrimidine core. A common strategy includes:

Cyclocondensation : Reaction of 3-chlorophenyl isocyanate with thiophene derivatives under acidic conditions to form the fused pyrimidine ring.

Acetamide Coupling : Introduction of the N-cyclohexylacetamide moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.
Key Catalysts : Pd(OAc)₂/XPhos for coupling reactions; yields improve with inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) .

Q. What spectroscopic and crystallographic methods are used for structural validation?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent integration and regiochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm, cyclohexyl CH₂ at δ 1.2–1.8 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration and hydrogen-bonding networks (e.g., C=O···H–N interactions stabilizing the pyrimidine ring) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 509.1) .

Q. How do solubility and stability profiles impact experimental design?

  • Solubility : Limited in aqueous buffers (logP ~3.5); use DMSO for stock solutions (<10 mM). For in vitro assays, dilute in PBS containing 0.1% Tween-80 to prevent precipitation .
  • Stability : Susceptible to photodegradation; store at -20°C in amber vials. Monitor stability via HPLC (C18 column, acetonitrile/water gradient) over 48 hours .

Advanced Research Questions

Q. What strategies are employed to investigate its mechanism of action in enzymatic assays?

  • Kinetic Studies : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based ADP-Glo™ assays. Include positive controls (staurosporine) and negative controls (DMSO-only) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry (n) by titrating the compound into enzyme solutions .
  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes. Align results with mutagenesis data (e.g., key residues like Lys123 in ATP-binding pockets) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Assay Variability : Standardize protocols (e.g., ATP concentrations, incubation times). Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Metabolite Interference : Perform LC-MS/MS to identify degradation products or active metabolites in cell lysates .
  • Computational Modeling : Apply QSAR models to correlate structural modifications with activity trends and identify outliers .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation?

  • ADME Profiling :
    • Absorption : Oral bioavailability (Cₘₐₓ, Tₘₐₓ) in rodent models.
    • Distribution : Tissue penetration via LC-MS/MS (e.g., brain-to-plasma ratio).
    • Metabolism : CYP450 inhibition/induction assays (human liver microsomes).
    • Excretion : Renal clearance using radiolabeled compound (³H or ¹⁴C) .
  • Toxicity : Monitor ALT/AST levels and histopathology in repeat-dose studies .

Q. How is structure-activity relationship (SAR) analysis conducted for derivatives?

  • Scaffold Modifications : Synthesize analogs with variations in:
    • Chlorophenyl Group : Replace with 4-fluorophenyl or trifluoromethoxy to assess halogen effects .
    • Cyclohexyl Moiety : Test smaller (cyclopentyl) or bulkier (adamantyl) groups for steric effects .
  • Bioisosteric Replacement : Substitute the acetamide with sulfonamide or urea to modulate polarity .
  • Data Analysis : Use clustering algorithms (e.g., hierarchical clustering) to group analogs by activity and physicochemical properties .

Methodological Considerations

Q. What computational tools predict metabolic liabilities?

  • Software :
    • Meteor Nexus : Identifies likely Phase I/II metabolites.
    • SwissADME : Predicts CYP450 interactions and permeability .
  • Validation : Compare in silico results with in vitro microsomal stability assays (e.g., t₁/₂ in human liver microsomes) .

Q. How are crystallographic disorder issues addressed in structural studies?

  • Refinement Strategies : Apply SHELXL’s PART instructions to model disordered regions (e.g., cyclohexyl group rotamers) .
  • Validation Tools : Use R₁/Rfree convergence plots and electron density maps (e.g., omit maps in COOT) to ensure accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.